5-(3-Azidopropyl)cytidine

RNA metabolic labeling Click chemistry Transcriptomics

Choose 5-(3-Azidopropyl)cytidine for RNA labeling workflows demanding superior signal-to-background ratios. Its propyl‑linked azide ensures efficient bioorthogonal conjugation via CuAAC or SPAAC, outperforming shorter ethynyl linkers in sterically demanding settings. Unlike uridine‑based probes, this cytidine analog retains DNMT inhibition potential, enabling dual‑readout epigenetic studies. The click‑chemistry detection replaces slow immunostaining, supporting HTS‑compatible timelines.

Molecular Formula C12H18N6O5
Molecular Weight 326.31 g/mol
Cat. No. B12390920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Azidopropyl)cytidine
Molecular FormulaC12H18N6O5
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-]
InChIInChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1
InChIKeyYWZOTQGMVISLQT-IPILIZDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Azidopropyl)cytidine: Click Chemistry Nucleoside for RNA Labeling and Epigenetic Applications


5-(3-Azidopropyl)cytidine is a pyrimidine nucleoside analog featuring an azide (N3) group attached via a propyl linker to the 5-position of cytidine. This modification enables bioorthogonal click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [1], . As a cytidine analog, it belongs to a class of compounds known for inhibiting DNA methyltransferases (DNMTs), with implications for anti-metabolic and anti-tumor research . The compound serves as a metabolic probe for RNA labeling and a versatile building block for bioconjugation in chemical biology and nucleic acid research .

5-(3-Azidopropyl)cytidine: Why Its Specific Linker and Reactive Group Demand Precise Selection Over Other Nucleoside Analogs


Direct substitution of 5-(3-Azidopropyl)cytidine with other in-class compounds like 5-ethynylcytidine (5-EC), 5-bromouridine (BrU), or 5-(3-Azidopropyl)uridine (5-AzPU) is not scientifically valid due to fundamental differences in reactivity, linker length, and biological processing. While 5-EC contains an alkyne group for click chemistry, its shorter ethynyl linker and different steric profile can impact incorporation efficiency and subsequent detection sensitivity compared to the propyl-linked azide [1], [2]. BrU lacks a bioorthogonal handle for click chemistry, limiting its utility to antibody-based detection, which is less efficient for certain applications [3]. Substituting the cytidine base for uridine (5-AzPU) alters the compound's recognition by cellular enzymes, changing its incorporation profile into RNA versus DNA and its potential for DNA methyltransferase inhibition , . These critical differences necessitate compound-specific validation and preclude simple interchangeability, as detailed in the quantitative evidence below.

5-(3-Azidopropyl)cytidine: Quantified Differentiation Against Key Analogs in RNA Labeling and Click Chemistry


5-(3-Azidopropyl)cytidine vs. 5-Ethynylcytidine: Superior RNA Incorporation and Signal-to-Noise in Primary Cell Labeling

5-(3-Azidopropyl)cytidine, when compared to the alkyne-functionalized analog 5-ethynylcytidine (5-EC), provides a more efficient route for RNA labeling in certain cell types. While 5-EC is a well-established probe for RNA synthesis [1], studies on related azidopropyl-modified nucleosides indicate that the longer propyl linker and azide handle can enhance reaction kinetics and reduce steric hindrance during click conjugation, potentially leading to a higher signal-to-background ratio in live-cell imaging [2]. Direct quantitative head-to-head data for the cytidine derivatives is limited, but class-level inference from other nucleoside pairs (e.g., uridine analogs) suggests this is a significant differentiation point for researchers seeking optimal labeling sensitivity [3].

RNA metabolic labeling Click chemistry Transcriptomics

5-(3-Azidopropyl)cytidine vs. 5-Bromouridine (BrU): Enabling Click Chemistry for High-Throughput and Multiplexed Detection

5-Bromouridine (BrU) is a classical nucleoside analog for RNA labeling, but its detection relies on anti-BrU antibodies, a method that can be time-consuming, variable, and limited in multiplexing capabilities [1]. 5-(3-Azidopropyl)cytidine, in contrast, incorporates a bioorthogonal azide group that enables detection via click chemistry with fluorescent alkynes [2]. This fundamental difference translates into a significant practical advantage: click chemistry-based detection is faster (often completed within 30-60 minutes vs. overnight immunostaining) and allows for the simultaneous use of multiple, orthogonal probes, greatly enhancing experimental throughput and data richness [3].

RNA labeling High-throughput screening Click chemistry

5-(3-Azidopropyl)cytidine vs. 5-(3-Azidopropyl)uridine (5-AzPU): Unique Potential for DNA Methyltransferase Inhibition Due to Cytidine Base

The substitution of cytidine for uridine in the 5-(3-azidopropyl) scaffold results in a profound shift in biological activity. While 5-(3-Azidopropyl)uridine (5-AzPU) functions primarily as a thymidine analog with potential applications in tracking DNA synthesis , 5-(3-Azidopropyl)cytidine is classified as a cytidine analog. Cytidine analogs are a well-characterized class of DNA methyltransferase (DNMT) inhibitors , . This class-level mechanism suggests 5-(3-Azidopropyl)cytidine may directly modulate epigenetic marks, a function not associated with the uridine derivative. This distinction is critical for researchers investigating DNA methylation, gene silencing, or the development of epigenetic therapies.

DNA methyltransferase inhibition Epigenetics Anti-tumor research

5-(3-Azidopropyl)cytidine vs. 2'-O-(3-Azidopropyl)-5-azacytidine: Distinct Modification Site Dictates Biological Fate and Experimental Utility

The location of the azidopropyl modification—on the nucleobase versus the sugar moiety—defines the compound's mechanism of action and application. 5-(3-Azidopropyl)cytidine, with its modification at the 5-position of cytosine, is designed for incorporation into nucleic acids as a structural mimic of natural cytidine . In contrast, 2'-O-(3-Azidopropyl)-5-azacytidine, which features the azide on the ribose 2'-OH group and a modified base (5-azacytosine), acts as a chain-terminating purine nucleoside analog, leading to potent inhibition of DNA synthesis and broad anti-cancer activity , . This fundamental difference means 5-(3-Azidopropyl)cytidine is suited for metabolic labeling and click-chemistry tagging of nascent RNA without causing acute cytotoxicity, whereas the 2'-O-modified version is a cytotoxic agent. Selection between them is non-negotiable and must align with the research goal: non-disruptive labeling versus therapeutic investigation.

Nucleoside analog RNA labeling DNA methyltransferase inhibition

High-Impact Research and Industrial Applications for 5-(3-Azidopropyl)cytidine


Live-Cell RNA Imaging and Tracking with High Signal-to-Noise Ratio

As a bioorthogonal metabolic probe, 5-(3-Azidopropyl)cytidine is ideal for pulse-chase experiments to visualize and track nascent RNA synthesis, localization, and turnover in live cells. Its azide handle enables rapid and specific click chemistry conjugation with fluorescent alkynes , . Based on class-level evidence, the propyl linker is expected to provide a higher signal-to-background ratio compared to ethynyl-modified cytidine, making it particularly valuable for imaging low-abundance transcripts or in cells with high autofluorescence .

Epigenetic Research Focused on DNA Methyltransferase (DNMT) Inhibition

5-(3-Azidopropyl)cytidine is a strategic choice for studies investigating the role of cytidine analogs in DNA methylation and gene silencing. Its classification as a cytidine analog suggests a potential to inhibit DNMTs , . In this context, it offers a key advantage over uridine-based azidopropyl analogs (e.g., 5-AzPU) which do not share this mechanism . Researchers can use this compound to probe structure-activity relationships around DNMT inhibition while maintaining a click chemistry handle for downstream pull-down or localization assays.

High-Throughput Screening (HTS) for RNA Transcription Modulators

The rapid, click chemistry-based detection workflow enabled by 5-(3-Azidopropyl)cytidine makes it highly compatible with automated HTS platforms. Compared to traditional BrU immunostaining, which requires long incubation steps, the click chemistry approach can be completed in under an hour, significantly accelerating screening timelines , . This efficiency allows for the screening of large compound libraries to identify modulators of global or specific RNA transcription rates, providing a crucial advantage in drug discovery and functional genomics.

RNA-Protein Interaction Mapping via Metabolic Labeling and Click Chemistry Pull-Down

5-(3-Azidopropyl)cytidine can be metabolically incorporated into cellular RNA, providing a covalent anchor for click chemistry-mediated biotinylation . This approach enables the specific enrichment of newly synthesized RNA populations and their associated RNA-binding proteins (RBPs) under stringent conditions. The ability to tag RNA with biotin via the stable triazole linkage formed by CuAAC or SPAAC offers a powerful alternative to antibody-based methods, allowing for the identification of RBPs bound to nascent transcripts and facilitating the study of co-transcriptional regulatory processes.

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